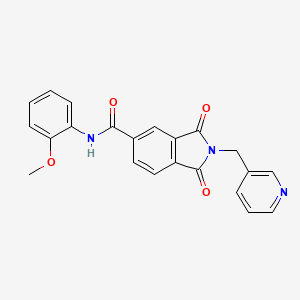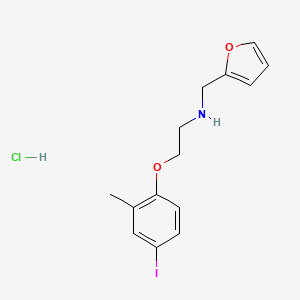![molecular formula C16H20N2O3S B4401797 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4401797.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Vue d'ensemble
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMXAA and has been studied for its potential use in cancer treatment. In
Mécanisme D'action
DMXAA works by activating the immune system and inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines cause the destruction of tumor cells by triggering apoptosis and necrosis. DMXAA also causes the disruption of tumor blood vessels, which leads to decreased blood flow and nutrient supply to the tumor. This combination of immune system activation and disruption of tumor blood vessels makes DMXAA a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, specifically TNF-α and IFN-α, which in turn leads to the destruction of tumor cells. DMXAA also causes the disruption of tumor blood vessels, which leads to decreased blood flow and nutrient supply to the tumor. Additionally, DMXAA has been shown to induce fever and hypotension in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have antitumor activity in a variety of cancer cell lines and animal models, making it a promising candidate for cancer treatment. However, DMXAA has also been shown to induce fever and hypotension in animal models, which can make it difficult to study in vivo. Additionally, DMXAA is a complex compound that requires careful attention to detail and adherence to safety protocols during synthesis and handling.
Orientations Futures
There are a number of future directions for DMXAA research. One direction is to further explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the use of DMXAA in the treatment of specific types of cancer, such as lung cancer and melanoma. Additionally, research could focus on developing new synthesis methods for DMXAA that are more efficient and cost-effective. Finally, further studies could investigate the biochemical and physiological effects of DMXAA in order to better understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
DMXAA has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)7-15(19)18-16-17-12(9-22-16)11-5-6-13(20-3)14(8-11)21-4/h5-6,8-10H,7H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVMZCOWGGOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401722.png)

![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)
![3-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4401735.png)
![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4401743.png)
![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)

![1-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401754.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)
![N-[(5-phenyl-2-furyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B4401771.png)
![1-methyl-4-[3-(4-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4401787.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B4401789.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4401813.png)